molecular formula C24H19FN2O4 B5206902 (2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile

(2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B5206902
M. Wt: 418.4 g/mol
InChI Key: CMBTXWDEYDBVLS-NDENLUEZSA-N
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Description

(2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes ethoxy, nitrobenzyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the compound can produce various oxides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-2-30-24-13-18(12-20(15-26)19-4-3-5-21(25)14-19)8-11-23(24)31-16-17-6-9-22(10-7-17)27(28)29/h3-14H,2,16H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBTXWDEYDBVLS-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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